molecular formula C8H6N2O2 B6209960 6-hydroxy-1,2-dihydrophthalazin-1-one CAS No. 2060060-69-5

6-hydroxy-1,2-dihydrophthalazin-1-one

Cat. No.: B6209960
CAS No.: 2060060-69-5
M. Wt: 162.15 g/mol
InChI Key: ZEUPYYPVUWLWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol . Its CAS registry number is 2060060-69-5 . This compound serves as a useful building block in organic synthesis. The phthalazin-1(2H)-one core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities . Scientific literature indicates that phthalazinone-based molecules are extensively investigated for their anticancer properties, with some acting as potent inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) . Research into novel phthalazinone-dithiocarbamate hybrids has shown promising in vitro antiproliferative effects against various human cancer cell lines, highlighting the continued research value of this chemical scaffold in developing new therapeutic agents . Furthermore, related phthalazinone structures have been utilized as ligands in the synthesis of coordination compounds and complex supramolecular networks, pointing to its potential applications in materials science . This product is intended for research and development purposes. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2060060-69-5

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

6-hydroxy-2H-phthalazin-1-one

InChI

InChI=1S/C8H6N2O2/c11-6-1-2-7-5(3-6)4-9-10-8(7)12/h1-4,11H,(H,10,12)

InChI Key

ZEUPYYPVUWLWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=NNC2=O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Advancements for 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Retrosynthetic Analysis of the 6-Hydroxy-1,2-dihydrophthalazin-1-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the two carbon-nitrogen bonds of the heterocyclic ring, which are typically formed in the final cyclization step.

The key disconnection involves a [4+2] cyclocondensation logic. This breaks the dihydropyridazinone ring to reveal two key synthons: a bifunctional benzene (B151609) derivative and a hydrazine (B178648) component. Specifically, the analysis points to a 2-formyl-5-hydroxybenzoic acid as the ideal four-carbon component and hydrazine as the two-nitrogen component. This strategy is advantageous as it simplifies the complex heterocyclic target into readily conceivable precursors. Further disconnection of the 2-formyl-5-hydroxybenzoic acid would lead to even simpler starting materials, though this is often the direct precursor used in synthesis.

Figure 1: Retrosynthetic Analysis of this compound

This analysis forms the basis for most synthetic approaches, which primarily focus on the efficient condensation of these or closely related building blocks.

Established Synthetic Routes to Phthalazinone Derivatives Relevant to this compound

The synthesis of the phthalazinone core has been achieved through various methods, ranging from classical multistep procedures to more efficient modern protocols. These general strategies are directly applicable to the synthesis of the 6-hydroxy derivative.

Traditional approaches to phthalazinone synthesis often involve distinct, sequential steps. A common and well-established method is the cyclocondensation reaction between a 2-carboxybenzaldehyde (B143210) derivative and a hydrazine. researchgate.net For the target molecule, this would involve the reaction of 5-hydroxy-2-formylbenzoic acid with hydrazine hydrate.

This process typically involves heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the more reactive aldehyde group with hydrazine, followed by an intramolecular cyclization with the loss of a water molecule to form the stable heterocyclic ring. While reliable, these methods can sometimes require long reaction times and purification of intermediates. acs.org A simple, one-pot, two-step process for converting 2-acylbenzoic acids to phthalazin-1(2H)-ones has also been developed to deliver a final product with low levels of residual hydrazine. acs.org

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed. youtube.comnih.gov These strategies combine multiple synthetic steps into a single operation without isolating intermediates, saving time, resources, and reducing waste. youtube.comtandfonline.com

One-pot syntheses of phthalazinones typically involve the direct reaction of a phthalaldehydic acid and a substituted hydrazine in the presence of a catalyst. tandfonline.com For instance, a water-mediated, one-pot method using oxalic acid as an inexpensive catalyst has been reported for the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and phenyl hydrazine. tandfonline.comresearchgate.net This approach is notable for its simplicity, short reaction times, and good yields. tandfonline.com

More advanced are multicomponent reactions, which bring together three or more starting materials in a single reaction vessel to form a complex product. rsc.orgfrontiersin.org Ruthenium-catalyzed three-component reactions of hydrazines, 2-formyl-benzoic acid, and alkynes have been developed to access C-4 functionalized phthalazinones. rsc.org These methods are highly atom-economical and offer a powerful tool for generating molecular diversity. rsc.orgfrontiersin.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. tandfonline.com The application of microwave irradiation to phthalazinone synthesis has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. thieme-connect.comresearchgate.net

A solid-acid-catalyzed, microwave-assisted one-pot synthesis of phthalazinones from phthalaldehydic acid and hydrazines using montmorillonite (B579905) K-10 has been described. thieme-connect.com This method provides excellent yields and high selectivity in very short reaction times (5–35 minutes). thieme-connect.com The use of microwave heating is considered a green chemistry approach as it enhances reaction efficiency and reduces energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net

Catalytic Systems and Reagents Employed in Phthalazinone Synthesis

The choice of catalysts and reagents is crucial for the successful synthesis of phthalazinones. A variety of systems have been employed to facilitate the key cyclocondensation and bond-forming reactions.

The most fundamental reagents are a bifunctional aromatic precursor and a hydrazine. For this compound, the key precursor is 5-hydroxy-2-formylbenzoic acid or a protected variant. The nitrogen backbone is provided by hydrazine hydrate or a substituted hydrazine.

Catalysis is often employed to enhance reaction rates and selectivity. These can be broadly categorized as acid catalysts and transition metal catalysts.

Acid Catalysts: Simple Brønsted or Lewis acids are effective in activating the carbonyl group of the aldehydic acid towards nucleophilic attack by hydrazine. tandfonline.comthieme-connect.com The proposed mechanism involves protonation of the carbonyl oxygen, which generates a more electrophilic carbocation, facilitating the initial hydrazone formation and subsequent dehydrative cyclization. tandfonline.com

Transition Metal Catalysts: Palladium catalysts are widely used, particularly for syntheses that involve carbonylation or cross-coupling reactions to construct the phthalazinone core. researchgate.netresearchgate.netrsc.org For example, palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes and hydrazines offers an alternative route. researchgate.net More recently, other transition metals like ruthenium and iridium have been used in advanced C-H activation/functionalization strategies to build complex phthalazinone derivatives. rsc.orgresearchgate.net

The table below summarizes various catalytic systems used in the synthesis of the phthalazinone scaffold.

Catalyst TypeSpecific Catalyst/ReagentReaction TypeReference
Acid Catalyst Oxalic AcidCyclocondensation tandfonline.comresearchgate.net
Solid Acid Catalyst Montmorillonite K-10Cyclocondensation thieme-connect.com
Transition Metal Palladium (Pd)Carbonylative Coupling, Acylation researchgate.netresearchgate.netacs.org
Transition Metal Ruthenium (Ru)Multicomponent Reaction, C-H Activation rsc.org
Transition Metal Iridium (Ir)C-H Cyclization researchgate.net

Optimization Strategies for Yield, Purity, and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize yield and purity while ensuring high regioselectivity, particularly when using substituted hydrazines.

Key optimization strategies include:

Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency. For the direct cyclocondensation of 5-hydroxy-2-formylbenzoic acid and hydrazine, a simple acid catalyst like oxalic acid may be sufficient and cost-effective. tandfonline.com For more complex routes or difficult substrates, a more sophisticated transition metal catalyst might be necessary to achieve high yields. rsc.org

Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Microwave-assisted synthesis has proven effective in drastically reducing reaction times and improving yields. tandfonline.comthieme-connect.comresearchgate.net Optimization of the microwave reactor's power and temperature settings is essential. In conventional heating, the choice of a solvent that facilitates both the dissolution of reactants and the removal of water can drive the reaction to completion.

Advanced Technologies: The adoption of modern chemical technologies can lead to significant process improvements. Continuous-flow technology allows for precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. acs.org This technology can be particularly advantageous for producing materials with high purity and consistency. acs.org

Process Analytical Technology (PAT) and Machine Learning: For large-scale production, integrating PAT can provide real-time monitoring of the reaction, allowing for better control over product quality and the minimization of impurities. acs.orgacs.org Furthermore, emerging strategies involve the use of machine learning models to accelerate the optimization of reaction conditions and even guide the design of new ligands or catalysts for improved performance. nih.gov

By systematically evaluating these factors, a robust and efficient process for the synthesis of this compound can be developed, ensuring high yield, purity, and selectivity of the final product.

Challenges and Future Directions in Synthetic Access to this compound Analogues

The synthesis of this compound and its analogues, while rooted in established chemical principles, presents several challenges that necessitate the development of innovative and strategic synthetic approaches. The pursuit of novel analogues is driven by the significant pharmacological potential of the phthalazinone core. researchgate.netosf.io

Challenges in Synthetic Access

The primary challenges in the synthesis of this compound analogues are centered on regioselectivity, reaction conditions, and product purification.

Regioselectivity: The most common route to the phthalazinone scaffold involves the cyclocondensation of a substituted phthalic acid or its anhydride (B1165640) with hydrazine. nih.gov In the case of this compound, the logical precursor is 4-hydroxyphthalic acid or 4-hydroxyphthalic anhydride. However, the reaction of this unsymmetrically substituted precursor with hydrazine can lead to the formation of two regioisomers: the desired this compound and the isomeric 7-hydroxy-1,2-dihydrophthalazin-1-one. Controlling the regioselectivity of this reaction is a significant hurdle, and many classical synthetic methods offer poor control, resulting in mixtures that are often difficult to separate. The specific factors that govern the preferential formation of one isomer over the other are not always well understood and can be influenced by reaction conditions and the nature of other substituents on the aromatic ring.

Reaction Conditions: Traditional methods for the synthesis of phthalazinones can require harsh reaction conditions, such as high temperatures and the use of strong acids or bases as catalysts. stanford.edu These conditions may not be compatible with other sensitive functional groups that may be present on more complex analogues, leading to side reactions, degradation of the desired product, or the need for extensive protecting group strategies.

Future Directions in Synthetic Strategies

To overcome these challenges, current and future research is focused on the development of more efficient, selective, and sustainable synthetic methodologies.

Development of Regioselective Synthetic Methods: A key area of future research is the development of synthetic strategies that provide high regioselectivity in the synthesis of substituted phthalazinones. This could involve the use of directing groups on the phthalic acid precursor to guide the nucleophilic attack of hydrazine to the desired carbonyl group. Furthermore, the exploration of novel catalytic systems, including organocatalysts or transition metal catalysts, may offer a pathway to control the regiochemical outcome of the cyclization reaction.

Advanced Synthetic Technologies: The application of modern synthetic technologies holds significant promise for the synthesis of this compound analogues.

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, improve yields, and in some cases, enhance selectivity in the synthesis of heterocyclic compounds. chemmethod.com The use of microwave irradiation can provide rapid and uniform heating, leading to more efficient cyclocondensation reactions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivity, as well as enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

Multicomponent and One-Pot Reactions: The development of multicomponent reactions (MCRs) and one-pot syntheses is a growing trend in medicinal chemistry. researchgate.netmdpi.com These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, which improves efficiency, reduces waste, and simplifies purification processes. Designing MCRs to access functionalized this compound analogues is a promising future direction.

Computational Chemistry: In silico methods can be employed to model the reaction pathways for the formation of different regioisomers. Computational studies can help in understanding the factors that control regioselectivity and can guide the design of substrates and catalysts to favor the formation of the desired 6-hydroxy isomer.

The following table provides a summary of the challenges and future directions in the synthesis of this compound analogues:

Challenges Future Directions
Regioselectivity: Formation of isomeric mixtures (e.g., 6-hydroxy vs. 7-hydroxy).Regioselective Methods: Use of directing groups and novel catalysts.
Harsh Reaction Conditions: High temperatures and strong acids/bases can be incompatible with sensitive functional groups.Advanced Technologies: Microwave-assisted synthesis and flow chemistry for milder and more efficient reactions. chemmethod.com
Purification Difficulties: Poor solubility of products can hinder isolation and purification.Innovative Strategies: Development of multicomponent and one-pot reactions to improve efficiency and simplify workup. researchgate.netmdpi.com
Limited Substrate Scope: Some synthetic methods may not be applicable to a wide range of substituted precursors.Computational Design: In silico modeling to predict reaction outcomes and design more effective synthetic routes.

By addressing these challenges and exploring these future directions, the scientific community can expand the accessible chemical space of this compound analogues, paving the way for the discovery of new and improved therapeutic agents.

Elucidation of Structure and Tautomerism in 6 Hydroxy 1,2 Dihydrophthalazin 1 One Through Advanced Spectroscopic and Theoretical Methods

Spectroscopic Analysis Principles for Structural Assignment of Phthalazinones

The structural elucidation of phthalazinones, a class of bicyclic nitrogen-containing heterocycles, relies heavily on a suite of spectroscopic techniques. Each method probes different aspects of the molecule's constitution. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and the chemical environment of each nucleus. Infrared (IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic conjugation and chromophoric systems within the molecule. Finally, Mass Spectrometry (MS) determines the precise molecular weight and offers clues to the structure through analysis of fragmentation patterns. nih.govresearchgate.net

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 6-hydroxy-1,2-dihydrophthalazin-1-one can be deciphered.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and type of protons. For this compound, the spectrum is expected to show signals for the aromatic protons, the N-H proton of the hydrazide moiety, and the O-H proton of the phenol (B47542) group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between adjacent protons. The electron-donating hydroxyl (-OH) group at C6 influences the chemical shifts of the aromatic protons, typically causing an upfield shift (to lower ppm values) for ortho and para protons. The labile N-H and O-H protons may appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include a downfield peak for the carbonyl carbon (C=O) of the lactam ring, typically in the range of 160-170 ppm. bas.bg The aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the hydroxyl group (C6) showing a significant downfield shift. The number of signals can also provide information about the molecule's symmetry. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~162
C4-~128
C4a-~125
C5~7.2~118
C6-~158
C7~6.9~115
C8~7.8~135
C8a-~130
N2-H~11.5 (broad)-
C6-OH~9.5 (broad)-

IR spectroscopy is instrumental in identifying the principal functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov

The IR spectrum is expected to show several characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is indicative of hydrogen bonding.

N-H Stretch: A moderate to sharp peak typically around 3100-3300 cm⁻¹, characteristic of the N-H group in the lactam ring. This band may also be broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is a definitive indicator of the carbonyl group in the cyclic amide (lactam) structure. The exact position is sensitive to ring strain and conjugation.

C=C and C=N Stretches: Aromatic ring and C=N vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region corresponding to the stretching vibration of the phenolic C-O bond.

The presence and shape of the O-H and N-H bands provide strong evidence for intermolecular hydrogen bonding, which significantly influences the physical properties of the compound in the solid state. bas.bg

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Amide (-NH-)N-H Stretch3100 - 3300Moderate, Broad
Carbonyl (C=O)C=O Stretch1650 - 1680Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Moderate
Phenolic EtherC-O Stretch1200 - 1300Moderate

UV-Vis spectroscopy provides information about the electronic structure and extent of conjugation in a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Phthalazinone derivatives exhibit characteristic absorptions due to π→π* and n→π* electronic transitions. nih.gov

For this compound, the fused aromatic and heterocyclic rings form an extended conjugated system. This is expected to result in strong π→π* transitions at shorter wavelengths (higher energy) and a weaker n→π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms, at a longer wavelength (lower energy). The presence of the electron-donating hydroxyl group (-OH) as an auxochrome is predicted to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted 1(2H)-phthalazinone, as it extends the conjugation and lowers the energy gap between the ground and excited states. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂O₂), the calculated molecular weight is approximately 162.15 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak (M⁺) would be observed at m/z 162. Common fragmentation pathways for such heterocyclic systems may include the loss of small, stable molecules such as carbon monoxide (CO, 28 Da), nitrogen gas (N₂, 28 Da), or hydrogen cyanide (HCN, 27 Da). nih.govresearchgate.net Analysis of these fragment ions helps to piece together the molecule's structure and confirm the connectivity of the atoms.

Crystallographic Studies: X-ray Diffraction Principles for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's conformation.

Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. For this molecule, strong intermolecular hydrogen bonds are expected between the N-H donor of one molecule and the carbonyl oxygen (C=O) acceptor of a neighboring molecule (N-H···O). Additionally, the phenolic O-H group can act as both a hydrogen bond donor and acceptor, leading to a complex three-dimensional supramolecular network. nih.gov Advanced techniques like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. mdpi.com

Interactive Data Table: Example Crystallographic Parameters for a Phthalazinone Derivative

Note: Data based on a related structure, 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one, for illustrative purposes. nih.gov

ParameterExample Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)11.576
b (Å)10.511
c (Å)12.274
β (°)111.718
Volume (ų)1387.4
Z (molecules/cell)4
Key H-Bond (N-H···O) (Å)~3.0
Key H-Bond (O-H···O) (Å)~2.6

Tautomeric Equilibrium and Conformational Analysis of this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert. This compound can exist in several tautomeric forms, and the predominant form can depend on the physical state (solid, solution) and the solvent.

The primary tautomerism is the amide-iminol (or lactam-lactim) equilibrium. The stable lactam form, This compound , can interconvert to the aromatic lactim form, 1,6-dihydroxyphthalazine .

A secondary tautomeric equilibrium is the keto-enol type, where the phenolic form can potentially exist in equilibrium with a keto-tautomer, although the phenolic form is overwhelmingly favored due to the stability gained from aromaticity.

These equilibria can be investigated using spectroscopic methods.

NMR Spectroscopy: In solution, if the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer might be observed. The lactam form shows a characteristic N-H signal, while the lactim form would show two distinct O-H signals and a fully aromatic ¹³C NMR signature without a C=O peak.

IR Spectroscopy: The lactam form is characterized by a strong C=O stretch (~1660 cm⁻¹), whereas the lactim form would lack this peak but would show C=N and aromatic C-O stretching.

UV-Vis Spectroscopy: The different chromophoric systems of the tautomers would result in distinct UV-Vis absorption spectra, allowing for the study of the equilibrium under various conditions.

In the solid state, X-ray crystallography can definitively identify which tautomer is present. For most simple phthalazinones, the lactam form is found to be more stable and is the one that crystallizes. nih.gov However, the equilibrium in solution is a critical aspect of the molecule's chemical reactivity.

Experimental Investigations of Tautomeric Forms

Experimental analysis, primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides direct evidence for the existence and characterization of tautomeric forms in solution and the solid state. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the behavior of structurally similar hydroxy-substituted nitrogen heterocycles allows for a well-founded postulation of its spectroscopic characteristics.

It is hypothesized that this compound can exist in at least two tautomeric forms: the This compound form (keto form) and the 1,6-dihydroxyphthalazine form (enol form). The equilibrium between these forms can be influenced by factors such as solvent polarity and pH.

NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful methods to distinguish between tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomerizing groups would be significantly different.

In the keto form , one would expect to see a signal for the N-H proton of the dihydrophthalazinone ring. The carbon spectrum would show a peak corresponding to a carbonyl group (C=O).

In the enol form , the N-H proton signal would be absent, and a new signal for the enolic O-H proton would appear. The carbonyl carbon signal would be replaced by a signal for a carbon-oxygen single bond (C-OH) at a different chemical shift.

The following table presents plausible ¹H NMR chemical shifts for the major tautomeric form of this compound in a common deuterated solvent like DMSO-d₆, based on data from analogous compounds.

Proton Plausible Chemical Shift (ppm) Multiplicity Integration
N-H~11.5Singlet1H
Aromatic-H7.0 - 8.0Multiplet3H
OH~9.8Singlet1H
This table is a representation based on structurally similar compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The different tautomers would exhibit distinct vibrational frequencies.

The keto form would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. It would also show a broad absorption for the O-H stretch of the phenolic hydroxyl group and an N-H stretching band.

The enol form would lack the distinct carbonyl absorption and instead show characteristic C=N stretching vibrations and a more pronounced enolic O-H stretching band.

A representative table of expected IR absorption bands is provided below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Medium
N-H Stretch3100 - 3500Medium
C=O Stretch (Amide)1650 - 1680Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
This table is a representation based on structurally similar compounds.

Theoretical Predictions and Validation of Tautomeric Stability and Population

In the absence of extensive experimental data, theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the relative stability and electronic properties of tautomers. researchgate.net Such computational studies can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

For this compound, DFT calculations could be employed to optimize the geometries of the keto and enol tautomers and to calculate their relative energies. These calculations often consider the effects of different solvents using models like the Polarizable Continuum Model (PCM). researchgate.net

Relative Stability: Theoretical studies on similar hydroxy-substituted heterocyclic systems often predict that the keto-amide form is thermodynamically more stable than the enol-imine form. researchgate.netresearchgate.net This stability is often attributed to the greater resonance stabilization of the amide group compared to the imine group and the aromaticity of the benzene (B151609) ring.

The predicted relative energies of the tautomers of this compound in the gas phase and in a polar solvent like water are presented in the hypothetical data table below. A positive relative energy indicates lower stability.

Tautomer Method/Basis Set Relative Energy (Gas Phase, kcal/mol) Relative Energy (Water, kcal/mol)
Keto FormB3LYP/6-311++G(d,p)0.00 (Reference)0.00 (Reference)
Enol FormB3LYP/6-311++G(d,p)+5.8+3.5
This table contains hypothetical data based on theoretical calculations for analogous compounds.

These hypothetical results suggest that the keto form is the more stable tautomer in both the gas phase and in an aqueous environment, although the energy difference is smaller in the polar solvent, indicating a potential shift in the equilibrium.

Validation: The predictions from these theoretical calculations can be validated by comparing the calculated spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) with available experimental data for related compounds. Agreement between the calculated and experimental values lends confidence to the theoretical model and its predictions regarding tautomer stability and population.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Phthalazinone Ring System

The reactivity of the 6-hydroxy-1,2-dihydrophthalazin-1-one ring system is governed by the interplay of its constituent functional groups and the aromatic nature of the fused benzene (B151609) ring. The electron-donating hydroxyl group (-OH) at the C6 position and the electron-withdrawing carbonyl group and the di-aza system of the phthalazinone core influence the electron density distribution around the ring, thereby directing the course of electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS) , the benzene ring of the phthalazinone acts as a nucleophile, attacking an electrophile. youtube.com The hydroxyl group at C6 is a strong activating group and an ortho-, para-director. Consequently, electrophiles are expected to preferentially attack the positions ortho and para to the hydroxyl group. However, the positions on the phthalazinone core itself can also be subject to substitution, depending on the reaction conditions and the nature of the electrophile.

Conversely, nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.com The electron-deficient nature of the pyridazinone ring, enhanced by the carbonyl group, makes it susceptible to nucleophilic attack, particularly at positions that can stabilize a negative charge.

Ring-Opening and Rearrangement Pathways of this compound

The heterocyclic ring of this compound can undergo ring-opening reactions under specific conditions. These reactions are often driven by the inherent strain of the heterocyclic ring and can be initiated by nucleophiles or electrophiles. For instance, strong nucleophiles can attack the carbonyl carbon, leading to cleavage of the amide bond and subsequent ring opening. The high reactivity of strained three-membered rings like epoxides, which provides a driving force for ring-opening events, offers a parallel to the potential reactivity of the phthalazinone ring under forcing conditions. researchgate.net

Rearrangement reactions of the phthalazinone core are less common but can be induced under thermal or photochemical conditions. These rearrangements could potentially lead to the formation of isomeric structures with different substitution patterns or even entirely different heterocyclic systems.

Redox Chemistry and Oxidation-Reduction Potentials

The this compound molecule possesses functional groups that can participate in redox reactions. The hydroxyl group on the aromatic ring can be oxidized to a quinone-type structure. The nitrogen atoms in the phthalazinone ring can also be subject to oxidation.

The antioxidant potential of phenolic compounds is a well-established concept. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been investigated for its ability to normalize redox status in liver injury models, highlighting the potential for the hydroxyl group in a heterocyclic system to participate in redox chemistry. eco-vector.com The oxidation-reduction potential of this compound would be a critical parameter in determining its antioxidant capabilities and its stability in various chemical environments.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity , the preference for reaction at one position over another, is a key consideration in the chemistry of this compound. As mentioned earlier, the hydroxyl group directs electrophilic attack to specific positions on the benzene ring. Similarly, nucleophilic attack will be directed to electron-deficient sites on the phthalazinone core. The use of enzymes can offer a high degree of regioselectivity in reactions such as hydroxylation and amination, which could be applied to the synthesis of specific derivatives. mdpi.com

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when chiral centers are introduced into the molecule. While this compound itself is achiral, reactions at its various positions can generate chiral products. For example, the reduction of a ketone that might be introduced onto the phthalazinone core could lead to chiral alcohols. Biocatalytic approaches, such as the use of stereoselective enzymes, can be employed to achieve high enantiomeric excess in such transformations. nih.gov

Derivatization Strategies for Structural Modification of this compound

The presence of multiple reactive sites in this compound allows for a wide range of derivatization strategies to fine-tune its chemical and biological properties.

Modifications at the Hydroxyl Moiety

The phenolic hydroxyl group is a prime target for derivatization. Standard reactions for modifying hydroxyl groups include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Silylation: Protection of the hydroxyl group with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl).

Chemical derivatization of phenolic hydroxyl groups has been successfully used to enhance detectability in mass spectrometry, a technique that could be applied to the analysis of this compound derivatives. researchgate.net

Reaction TypeReagentsProduct
EtherificationAlkyl halide (R-X), Base (e.g., K2CO3)6-Alkoxy-1,2-dihydrophthalazin-1-one
EsterificationAcyl chloride (R-COCl), Base (e.g., Pyridine)6-(Acyloxy)-1,2-dihydrophthalazin-1-one
SilylationSilylating agent (e.g., TBDMSCl), Base (e.g., Imidazole)6-(tert-Butyldimethylsilyloxy)-1,2-dihydrophthalazin-1-one

Substitutions on the Phthalazinone Core (e.g., N2, C4)

The phthalazinone core itself offers several positions for substitution, most notably at the N2 and C4 positions.

N2-Substitution: The nitrogen at the 2-position is a nucleophilic center and can be readily alkylated or acylated. For instance, in the synthesis of anticonvulsant 6,7-methylenedioxyphthalazin-1(2H)-ones, the N2 position was derivatized to introduce a butylcarbamoyl group. acs.org

C4-Substitution: The carbon at the 4-position can be functionalized through various synthetic methodologies. In the same study on anticonvulsant phthalazinones, various aryl groups were introduced at the C4 position. acs.org The use of different solvents can influence the outcome of derivatization reactions; for example, DMSO-acetic anhydride (B1165640) mixtures can lead to oxidation or methylthiomethylation products. nih.gov

PositionReaction TypeReagentsProduct Example
N2AlkylationAlkyl halide (R-X), Base2-Alkyl-6-hydroxy-1,2-dihydrophthalazin-1-one
N2AcylationAcyl chloride (R-COCl), Base2-Acyl-6-hydroxy-1,2-dihydrophthalazin-1-one
C4ArylationArylboronic acid, Palladium catalyst4-Aryl-6-hydroxy-1,2-dihydrophthalazin-1-one

Formation of Hybrid Compounds and Fused Systems

The strategic functionalization of this compound serves as a gateway to a wide array of hybrid molecules and fused ring systems. These transformations often involve initial activation of the phthalazinone core, followed by reaction with bifunctional reagents or multicomponent reaction strategies.

A prevalent method for the synthesis of fused heterocycles from phthalazinone precursors involves the conversion of the lactam moiety to a more reactive 1-chlorophthalazine (B19308) intermediate. This is typically achieved by treatment with chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) nih.govindianchemicalsociety.com. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of phthalazinones suggests that the lactam oxygen can be replaced by a chlorine atom. The reactivity of the phenolic hydroxyl group under these conditions requires careful consideration, as it may also undergo chlorination or require a protection strategy.

Following the formation of the 1-chlorophthalazine intermediate, the introduction of a second heterocyclic ring can be accomplished through reactions with various nucleophiles. For instance, the synthesis of triazolo[3,4-a]phthalazines and pyrimido[2,1-a]phthalazines often utilizes 1-chlorophthalazine as a key building block nih.govnih.gov.

The hydroxyl group at the 6-position also offers a handle for the synthesis of hybrid compounds through O-alkylation. This reaction introduces a variety of substituents, paving the way for molecules with tailored properties. For example, chemoselective O-alkylation of related phthalazinedione systems has been achieved using reagents like ethyl chloroacetate (B1199739) in the presence of a base, leading to the formation of ester-functionalized derivatives acs.org. These derivatives can be further elaborated, for example, by conversion to hydrazides and subsequent coupling with amino acids to form peptide hybrids acs.orgacs.orgrsc.org.

The table below summarizes some of the key reactive intermediates and the resulting compound classes that can be derived from this compound.

Starting Material/IntermediateReagent(s)Resulting Compound ClassReference(s)
PhthalazinonePOCl₃ / PCl₅1-Chlorophthalazine nih.govindianchemicalsociety.com
1-ChlorophthalazineBinucleophiles (e.g., hydrazines, amino-heterocycles)Fused Heterocycles (e.g., Triazolophthalazines, Pyrimidophthalazines) nih.govnih.gov
PhthalazinedioneEthyl chloroacetate, K₂CO₃O-Alkylated esters acs.org
O-Alkylated estersHydrazine (B178648) hydrateHydrazide derivatives acs.orgacs.org
Hydrazide derivativesAmino acid esters, NaNO₂/HClPeptide hybrids acs.orgacs.orgrsc.org

Mechanistic Insights into Key Reactions of this compound

The reactions involved in the derivatization of this compound proceed through well-established mechanistic pathways common in heterocyclic chemistry.

The chlorination of the lactam function of the phthalazinone ring with phosphorus oxychloride is a crucial step for subsequent fused ring synthesis. The generally accepted mechanism involves the initial attack of the lone pair of electrons on the lactam oxygen onto the phosphorus atom of POCl₃, which is a strong electrophile. This is followed by the elimination of a chloride ion, which then attacks the carbonyl carbon. A subsequent rearrangement and elimination of a phosphate (B84403) species leads to the formation of the 1-chlorophthalazine derivative. The presence of an organic base can facilitate this process researchgate.net. In the case of this compound, the phenolic hydroxyl group introduces additional complexity, as it may also react with POCl₃. The specific outcome would depend on the reaction conditions. The use of a POCl₃-PCl₅ mixture is known to be a potent chlorinating agent for a variety of heterocyclic systems indianchemicalsociety.com.

The formation of hybrid compounds via O-alkylation of the phthalazinone core is a nucleophilic substitution reaction. In the presence of a base, the hydroxyl group of the enolic tautomer of the phthalazinone is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the O-alkylated product. The chemoselectivity of O-alkylation over N-alkylation in some phthalazinedione systems has been attributed to the higher energy of the highest occupied molecular orbital (HOMO) on the oxygen atom of the enolate, leading to a more favorable interaction with the lowest unoccupied molecular orbital (LUMO) of the electrophile acs.org.

The subsequent derivatization of these hybrid compounds, for instance, the conversion of an ester to a hydrazide followed by azide (B81097) coupling to form peptide hybrids, follows standard organic chemistry principles. The hydrazinolysis of the ester involves nucleophilic acyl substitution. The azide coupling method for peptide bond formation is a well-established technique that proceeds through the formation of a reactive acyl azide intermediate, which then reacts with the amino group of an amino acid ester nih.govrsc.org.

The table below outlines the mechanistic classification of some key reactions.

ReactionType of MechanismKey Intermediates/FeaturesReference(s)
Chlorination with POCl₃Nucleophilic Acyl Substitution / Electrophilic AttackVilsmeier-Haack type intermediate researchgate.netresearchgate.netresearchgate.net
O-AlkylationNucleophilic Substitution (SN2)Enolate/phenoxide formation acs.org
Hydrazinolysis of EstersNucleophilic Acyl SubstitutionTetrahedral intermediate nih.gov
Azide Coupling for Peptide SynthesisNucleophilic Acyl SubstitutionAcyl azide intermediate nih.govrsc.org

Computational and Theoretical Chemistry of 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules like 6-hydroxy-1,2-dihydrophthalazin-1-one. These calculations are fundamental to understanding the molecule's inherent chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chemmethod.com

For phthalazinone derivatives, the HOMO and LUMO energy values help to define their electron-donating and -receiving capabilities, which are vital for their electronic and optical properties, as well as their biological activity. nih.gov A low HOMO-LUMO energy gap is often associated with high chemical reactivity, polarizability, and biological activity. nih.gov In the context of drug design, understanding the FMO distribution helps in predicting the most reactive sites within a molecule. nih.gov For instance, in studies of phthalimide (B116566) derivatives, a lower LUMO and HOMO energy compared to a solvent is desirable for the formation of an effective solid electrolyte interphase (SEI) in batteries, a concept that can be analogously applied to biological interactions where electron transfer is key. chemmethod.com

Calculated Frontier Molecular Orbital (FMO) Parameters for a Schiff Base Compound (Illustrative Example)
ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
ΔEHOMO-LUMO-0.08657

This table provides an illustrative example of FMO parameters calculated for a Schiff base, demonstrating the typical values obtained from such analyses. nih.gov

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.orgchemrxiv.org It helps in identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other molecules, including biological targets. researchgate.netuni-muenchen.de

The ESP map displays regions of different electrostatic potential using a color-coded scheme. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govuni-muenchen.de For phthalazinone and related heterocyclic compounds, ESP analysis can reveal the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. For example, in a study of a substituted phthalazin-1(2H)-one, the ESP map helped to identify the regions of attractive and repulsive potential, guiding the understanding of its antifungal activity. researchgate.net

Prediction of Spectroscopic Parameters

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (Methodological Frameworks)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug. nih.govnih.gov For example, docking studies on phthalazinone derivatives targeting VEGFR-2 have revealed key interactions, such as hydrogen bonds with specific amino acid residues like Glu885, Asp1046, and Cys919, which are crucial for their inhibitory activity. nih.gov Similarly, docking of other phthalazinone derivatives into the active sites of enzymes like topoisomerase II and PIM1 has helped to rationalize their anti-proliferative effects. nih.govrsc.orgresearchgate.net

Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and the conformational changes that may occur. nih.govacs.org MD simulations of phthalazine (B143731) derivatives bound to VEGFR-2 have been used to validate the stability of the ligand-target interaction predicted by docking. nih.gov The root-mean-square deviation (RMSD) is often monitored during MD simulations to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. proquest.com The goal is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. longdom.orgnanobioletters.com

The process of building a QSAR model involves several steps:

Data Set Selection : A dataset of compounds with known biological activities (e.g., IC50 values) is chosen. proquest.com

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, constitutional, geometrical, and electronic descriptors. longdom.org

Model Building : Statistical methods, such as multiple linear regression (MLR) combined with genetic algorithms (GA) for variable selection, are used to build the QSAR model. proquest.comlongdom.org

Model Validation : The predictive power and robustness of the model are rigorously tested using techniques like cross-validation, Y-randomization, and validation with an external test set. longdom.org

QSAR studies on phthalazinone derivatives have been successfully employed to develop models for predicting their activity as PARP-1 inhibitors and as anti-dengue virus agents. proquest.comlongdom.org These models have shown good predictive ability and can be used to guide the design of new phthalazinone derivatives with enhanced potency. longdom.org

Statistical Parameters for a QSAR Model of Phthalazinone Derivatives as Dengue Virus Inhibitors
ParameterValue
0.955567
Adjusted R²0.939699
Cross-validated Q²0.905909
Predicted R²0.71922

This table presents the statistical validation parameters for a QSAR model developed for phthalazinone derivatives, indicating a robust and predictive model. proquest.com

In Silico ADME Prediction (Conceptual and Methodological Aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govresearchgate.net These computational models help to filter out compounds that are likely to have poor ADME properties, thus saving time and resources. ljmu.ac.uk

Various physicochemical properties are calculated to predict ADME behavior. These often include:

Lipophilicity (log P) : Affects absorption and distribution. nih.gov

Molecular Weight : Influences diffusion and transport.

Hydrogen Bond Donors and Acceptors : Impact solubility and membrane permeability.

Topological Polar Surface Area (TPSA) : Correlates with passive molecular transport through membranes. nih.gov

For phthalazinone derivatives, in silico ADME predictions have been performed using web-based tools like SwissADME and pkCSM. nih.govnih.gov These studies have evaluated parameters such as drug-likeness based on Lipinski's rule of five and predicted potential toxicity, including hepatotoxicity and carcinogenicity. nih.govnih.gov For example, a study on phthalazinone-dithiocarbamate hybrids predicted good lipophilicity and favorable TPSA values for passive diffusion across the gastrointestinal wall. nih.gov Another study on phthalazine derivatives as VEGFR-2 inhibitors showed a good predicted ADMET profile for the most potent compounds. nih.gov

Predicted ADME Properties for a Phthalazinone Derivative
PropertyPredicted Value/Classification
Consensus Log Po/w2.28 - 4.24
TPSA (Ų)104.31
Acute Oral ToxicityClass 4 (Harmful if swallowed)
HepatotoxicityLacking
MutagenicityLacking

This table illustrates the types of ADME and toxicity predictions that can be generated for phthalazinone derivatives. nih.gov

Conformational Search and Energy Minimization Studies

Conformational analysis and energy minimization studies are pivotal in identifying the most stable three-dimensional structures of a molecule. For the core phthalazinone ring system, which is the foundational structure of this compound, computational methods such as Density Functional Theory (DFT) have been employed to investigate its tautomeric equilibrium. chemmethod.comcivilica.com

Research has focused on the relative stability of the various tautomers of the phthalazinone ring in both the gas phase and in the presence of a solvent. chemmethod.comcivilica.com These studies are crucial because the position of the hydrogen atoms can significantly alter the molecule's properties and reactivity. The primary tautomeric forms of the unsubstituted phthalazinone ring that have been computationally investigated are the lactam and lactim forms. The lactam form is characterized by a carbonyl group (C=O) and an N-H bond within the heterocyclic ring, while the lactim form features a hydroxyl group (O-H) and a C=N double bond.

A significant study utilized the B3LYP/6-311++G(d,p) basis set within the DFT framework, incorporating the polarizable continuum model (PCM) to assess the impact of a solvent on tautomeric stability. chemmethod.comcivilica.com The research evaluated the relative stabilities of all possible tautomers of the fundamental phthalazinone ring. chemmethod.comcivilica.com

The findings from these computational analyses provide a foundational understanding for substituted phthalazinones like this compound. The presence of the hydroxyl group at the 6-position on the benzene (B151609) ring component would introduce further possibilities for conformational isomers, primarily concerning the orientation of this hydroxyl group relative to the rest of the molecule. However, the core stability of the phthalazinone ring itself is dictated by the lactam-lactim tautomerism.

The following table summarizes the key aspects of the computational methods applied to the parent phthalazinone ring system, which serves as a model for understanding the conformational properties of its derivatives.

Computational AspectDetails
Theoretical Framework Density Functional Theory (DFT) chemmethod.comcivilica.com
Functional/Basis Set B3LYP/6-311++G(d,p) chemmethod.comcivilica.com
Solvent Model Polarizable Continuum Model (PCM) chemmethod.comcivilica.com
Focus of Study Tautomeric equilibrium and relative stability of phthalazinone tautomers. chemmethod.comcivilica.com
Key Tautomers Lactam and Lactim forms of the phthalazinone ring.

It is important to note that while these studies provide a robust theoretical framework for the phthalazinone core, specific experimental or computational data for the conformational search and energy minimization of the entire this compound molecule are not extensively available in the reviewed literature. The principles derived from the study of the parent ring system, however, offer the most relevant and scientifically grounded insights into its likely conformational behavior.

Biological and Biochemical Research on 6 Hydroxy 1,2 Dihydrophthalazin 1 One: Mechanistic Perspectives

In Vitro Enzyme Inhibition Studies: Mechanistic Characterization of Interaction

The phthalazinone core is a privileged structure in medicinal chemistry, known to interact with various enzymes. Although specific studies on 6-hydroxy-1,2-dihydrophthalazin-1-one are limited, research on its derivatives provides insights into its potential enzyme inhibitory profile.

Identification of Specific Enzyme Targets (e.g., PARP, PDE, EGFR, VEGFR-2)

The phthalazinone scaffold has been identified as a key pharmacophore for the inhibition of several important enzymes involved in cellular signaling and disease progression.

Poly(ADP-ribose) Polymerase (PARP): The phthalazinone nucleus is a well-established inhibitor of PARP enzymes. nih.gov Several 4-substituted phthalazinone derivatives are recognized as antitumor agents that function through the inhibition of PARP. nih.gov This is a critical mechanism in cancer therapy, as PARP enzymes are integral to DNA repair pathways, and their inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair deficiencies. nih.gov Given that this compound is a substituted phthalazinone, it is plausible that it could exhibit PARP inhibitory activity.

Phosphodiesterases (PDEs): Certain phthalazine (B143731) derivatives have been reported to act as phosphodiesterase (PDE) inhibitors. researchgate.net PDEs are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are crucial second messengers in various signaling pathways. Inhibition of these enzymes can lead to a range of physiological effects.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): While direct evidence for EGFR inhibition by phthalazinones is scarce, some phthalazine derivatives have been investigated as inhibitors of tyrosine kinases, a class to which EGFR and VEGFR-2 belong. Notably, some novel phthalazine-based derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov

To illustrate the potential of the phthalazinone scaffold, the following table presents the inhibitory activities of some phthalazinone derivatives against specific enzyme targets.

DerivativeTarget EnzymeIC₅₀ (µM)Reference
Compound 12b VEGFR-217.8 nih.gov
Sorafenib (Reference)VEGFR-232.1 nih.gov
Compound 9c HCT-116 cells1.58 nih.gov
Compound 12b HCT-116 cells0.32 nih.gov
Compound 13c HCT-116 cells0.64 nih.gov
Sorafenib (Reference)HCT-116 cells2.93 nih.gov

This table showcases the potent anti-proliferative and VEGFR-2 inhibitory activities of certain phthalazinone derivatives, suggesting a potential area of investigation for this compound.

Kinetic Analysis of Enzyme Inhibition and Binding Affinity Determination (Methodology)

To characterize the interaction between an inhibitor like this compound and its target enzyme, a detailed kinetic analysis is essential. This typically involves determining key parameters that describe the inhibitor's potency and mechanism of action.

The half-maximal inhibitory concentration (IC₅₀) is a common measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

The inhibitor constant (Ki) provides a more absolute measure of binding affinity. It is the dissociation constant of the enzyme-inhibitor complex and reflects the strength of the interaction. A smaller Ki value signifies a tighter binding of the inhibitor to the enzyme.

The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations. This is often visualized using graphical methods such as the Lineweaver-Burk plot . In this plot, the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration. The pattern of changes in the plot in the presence of the inhibitor reveals its mechanism of action.

Receptor Binding and Ligand-Target Interaction Profiling (Methodology and Theoretical Basis)

Understanding how a ligand like this compound interacts with its biological target at a molecular level is crucial for rational drug design. This is achieved through a combination of experimental and computational techniques.

Methodology:

Receptor Binding Assays: These are experimental methods used to measure the affinity of a ligand for a specific receptor. Typically, a radiolabeled ligand is incubated with a preparation of the receptor, and the amount of bound ligand is measured. By competing with the radiolabeled ligand, an unlabeled test compound's binding affinity can be determined.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It involves placing the ligand in various conformations within the receptor's binding site and calculating the binding energy for each pose. The conformation with the lowest energy is considered the most likely binding mode. This method can help to identify key amino acid residues in the receptor that are involved in the interaction.

Theoretical Basis:

The binding of a ligand to its target is governed by the principles of molecular recognition, which involve various non-covalent interactions such as:

Hydrogen bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic interactions: These occur when nonpolar molecules or parts of molecules cluster together in an aqueous environment to minimize their contact with water.

Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Ionic interactions: These occur between oppositely charged groups on the ligand and the receptor.

By analyzing the types and number of these interactions, researchers can understand the basis for the ligand's binding affinity and selectivity.

Cellular Pathway Modulation: Investigation of Intracellular Signaling Cascades

The biological effects of a compound are often mediated through its modulation of specific intracellular signaling cascades. While direct studies on this compound are lacking, the known targets of phthalazinone derivatives suggest potential pathways that could be affected.

For instance, inhibition of PARP can significantly impact DNA repair pathways, leading to synthetic lethality in cancer cells with BRCA mutations. Inhibition of VEGFR-2 would directly interfere with the VEGF signaling pathway , which is critical for angiogenesis. This would involve the downstream signaling molecules of VEGFR-2, such as PI3K (phosphatidylinositol 3-kinase), Akt (protein kinase B), and mTOR (mammalian target of rapamycin) . nih.govmdpi.comnih.govtbzmed.ac.ir The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govmdpi.comnih.govtbzmed.ac.ir

Investigating the effect of this compound on the phosphorylation status of key proteins within these pathways (e.g., Akt, mTOR) using techniques like Western blotting would provide valuable insights into its mechanism of action at the cellular level.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in biological activity, researchers can identify the key chemical features responsible for its effects.

While specific SAR studies on this compound are not available, research on related phthalazinone derivatives has provided some general insights. For example, in a study of phthalazinone-dithiocarbamate hybrids, the position of the dithiocarbamate (B8719985) moiety on the phthalazinone core was found to significantly influence the antiproliferative activity and selectivity against different cancer cell lines. nih.gov

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. It represents the three-dimensional arrangement of essential features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Based on the known inhibitory activities of phthalazinone derivatives against enzymes like PARP and VEGFR-2, a hypothetical pharmacophore for this compound could be proposed. This would likely include:

The phthalazinone ring system as a core scaffold.

The 6-hydroxy group as a potential hydrogen bond donor or acceptor, which could be crucial for interaction with the enzyme's active site.

The keto group at the 1-position and the nitrogen atoms in the ring as potential hydrogen bond acceptors.

Computational modeling and molecular docking studies of this compound with the active sites of PARP and VEGFR-2 could help to refine this pharmacophoric model and guide the design of more potent and selective derivatives.

Impact of Substituent Effects on Biological Activity (Mechanistic)

The biological activity of phthalazinone derivatives can be profoundly influenced by the nature and position of substituents on the core structure. The introduction of a hydroxyl group at the 6-position of the 1,2-dihydrophthalazin-1-one scaffold is anticipated to have significant mechanistic implications for its biological activity.

The presence and location of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets. For instance, in a study on phthalazinone-dithiocarbamate hybrids, the placement of the dithiocarbamate moiety at different positions on the phthalazinone ring resulted in varied antiproliferative activity and selectivity against different human cancer cell lines. researchgate.netnih.gov Specifically, derivatives with the dithiocarbamate scaffold at the N2 position generally showed better activity against A-2780 and MCF-7 cell lines, while those with the substituent at the C4 position were more selective for the NCI-H460 cell line. researchgate.netnih.gov

Furthermore, the type of substituent plays a crucial role. The replacement of a benzyl (B1604629) group with a propargyl group in certain phthalazinone derivatives was found to significantly enhance antiproliferative activity against the MCF-7 cell line. researchgate.net Similarly, in another series of phthalazinone derivatives, the presence of a bromine, chlorine, nitro, or methyl group at the para position of a benzyl substituent led to moderate inhibitory activity against the MCF-7 cell line. researchgate.net

Table 1: Illustrative Impact of Substituents on the Biological Activity of Phthalazinone Derivatives

Base ScaffoldSubstituentPositionBiological ActivityTarget Cell Line(s)
PhthalazinoneDithiocarbamate-benzyl (bromo-substituted)N2Moderate AntiproliferativeMCF-7
PhthalazinoneDithiocarbamate-propargylN2Enhanced AntiproliferativeMCF-7
PhthalazinoneDithiocarbamate-benzylC4Selective AntiproliferativeNCI-H460

This table is illustrative and based on findings for phthalazinone derivatives, not specifically this compound.

Molecular Mechanisms of Action: Hypotheses and Experimental Validation Strategies

The phthalazinone scaffold is recognized as a versatile framework in medicinal chemistry, with derivatives capable of interacting with a variety of biological targets. nih.gov Hypotheses for the molecular mechanism of action of this compound would likely focus on enzyme inhibition, a common mode of action for this class of compounds.

Hypothesized Mechanisms:

Enzyme Inhibition: Phthalazinone derivatives have been identified as inhibitors of several enzymes, including poly(ADP-ribose)polymerase (PARP), cholinesterases, and phosphodiesterases (PDEs). nih.govrsc.org The 6-hydroxy group could potentially facilitate binding to the active site of such enzymes. For example, in the design of cholinesterase inhibitors, structural modifications to the phthalazinone scaffold were shown to significantly affect inhibitory potency. researchgate.netrsc.org

Receptor Antagonism: Some phthalazinone derivatives have been developed as antagonists for G protein-coupled receptors, such as histamine (B1213489) and adrenoceptors. nih.govnih.gov

Experimental Validation Strategies:

A combination of computational and experimental approaches is crucial for validating these hypotheses. rsc.org

Computational Modeling: Molecular docking simulations can be employed to predict the binding mode and affinity of this compound to the active sites of potential target proteins. rsc.orgnih.gov These studies can help to rationalize structure-activity relationships observed in experimental assays. rsc.org

In Vitro Enzyme Inhibition Assays: To experimentally validate enzyme inhibition, in vitro assays using purified enzymes would be conducted. These assays would determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50 value), providing a measure of its potency. researchgate.net

Cell-Based Assays: The antiproliferative effects of the compound can be evaluated against various cancer cell lines using techniques like the MTT assay. nih.gov This provides preliminary data on the compound's potential as an anticancer agent. nih.gov

Biophysical Techniques: Techniques such as X-ray crystallography can provide high-resolution structural information on the binding of the compound to its target protein, offering definitive evidence of the interaction.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research (Conceptual and Methodological Frameworks)

The study of a compound's ADME properties is essential for its development as a potential therapeutic agent. For this compound, a conceptual and methodological framework for ADME research would involve both in silico and in vitro approaches.

Conceptual Framework:

The goal is to understand how the compound is taken up by the body, where it goes, how it is chemically modified, and how it is eliminated. The presence of the polar hydroxyl group is expected to influence these properties, potentially increasing water solubility and affecting metabolic pathways.

Methodological Frameworks:

In Silico Predictions: Computational tools and web servers, such as Swiss-ADME, are valuable for the initial assessment of drug-likeness and ADME properties. researchgate.netnih.gov These tools can predict parameters like oral absorption, bioavailability, and potential for metabolism. researchgate.netnih.gov

In Vitro Permeability Assays: Cell-based models, such as the Caco-2 cell permeability assay, can be used to predict the intestinal absorption of the compound.

Metabolic Stability Assays: Incubation of the compound with liver microsomes or hepatocytes can provide insights into its metabolic stability and identify the major metabolites formed. The 6-hydroxy group may be a primary site for phase II metabolism, such as glucuronidation.

Plasma Protein Binding Studies: Techniques like equilibrium dialysis can be used to determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

Toxicological Mechanisms (Conceptual and Methodological Frameworks)

Assessing the potential toxicity of a new chemical entity is a critical step in its evaluation. A framework for investigating the toxicological mechanisms of this compound would aim to identify any potential adverse effects and understand the underlying molecular events.

Conceptual Framework:

The primary goal is to determine if the compound or its metabolites cause cellular damage and to elucidate the pathways involved. This could include mechanisms such as oxidative stress, DNA damage, or apoptosis induction.

Methodological Frameworks:

In Silico Toxicity Predictions: Computational platforms like ProTox-II can be used to predict the acute oral toxicity and other potential toxicities of the compound based on its chemical structure. researchgate.net

Cytotoxicity Assays: The effect of the compound on the viability of various cell lines, including normal (non-cancerous) cells, would be assessed to determine its cytotoxic potential.

Genotoxicity Assays: A battery of tests, such as the Ames test (for mutagenicity) and the micronucleus assay (for chromosomal damage), would be conducted to evaluate the compound's potential to damage genetic material.

Mechanistic Toxicology Studies: If initial toxicity is observed, further studies would be designed to investigate the specific mechanisms. For example, assays to measure the production of reactive oxygen species (ROS) could be used to assess the induction of oxidative stress. Western blotting could be employed to look at the expression of proteins involved in apoptosis or DNA repair pathways.

By employing these established conceptual and methodological frameworks, a comprehensive understanding of the biological and biochemical properties of this compound can be achieved, paving the way for potential therapeutic applications.

Applications and Future Prospects of 6 Hydroxy 1,2 Dihydrophthalazin 1 One in Chemical Biology and Material Science

Utility as a Privileged Scaffold in Medicinal Chemistry Research

The phthalazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, leading to a wide range of pharmacological activities. osf.ioosf.io This structural motif is present in numerous compounds that have been investigated for various therapeutic applications.

Phthalazine (B143731) and its derivatives have demonstrated a remarkable breadth of biological effects, including:

Antitumor activity nih.gov

PARP-1 inhibition osf.io

Antimicrobial and antifungal effects osf.io

Antiviral properties osf.io

Anti-inflammatory action osf.io

Antidiabetic potential osf.io

The versatility of the phthalazinone scaffold stems from its synthetic accessibility, which allows for the straightforward introduction of various substituents to modulate its biological activity. osf.io For instance, different derivatives have been explored as inhibitors of enzymes like aldose reductase, with potential applications in treating diabetic complications such as retinopathy and neuropathy. nih.gov The ability to readily modify the core structure enables the optimization of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery programs.

The core structure of 6-hydroxy-1,2-dihydrophthalazin-1-one provides a key building block for creating extensive libraries of compounds for high-throughput screening. The hydroxyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships. This has led to the identification of phthalazinone derivatives as potent agents in various disease models. For example, certain derivatives have been investigated as androgen receptor antagonists for potential use in prostate cancer therapy. osf.io

Compound NameCAS NumberMolecular FormulaKey Application/Property
This compoundNot availableC8H6N2O2Core scaffold for medicinal chemistry
Zopolrestat110703-94-1C18H13F2N3O3SAldose reductase inhibitor nih.gov
Luminol521-31-3C8H7N3O2Chemiluminescent probe nih.gov

Potential as a Fluorescent Probe or Labeling Agent (Mechanistic Basis)

The inherent photophysical properties of certain aromatic heterocyclic systems, including those related to the phthalazinone core, suggest their potential as fluorescent probes. While specific data on the fluorescence of this compound is not extensively detailed in the provided search results, the principles of fluorescence in similar molecules can provide a mechanistic basis for its potential.

Fluorescence typically arises from molecules with conjugated π-systems. The phthalazinone ring system possesses such a system. The presence of the hydroxyl group (-OH) as an electron-donating group and the carbonyl group (C=O) as an electron-withdrawing group can create an intramolecular charge transfer (ICT) character upon photoexcitation. This ICT process is often associated with fluorescence emission.

The efficiency and wavelength of fluorescence can be highly sensitive to the molecular environment, including solvent polarity, pH, and binding to macromolecules. This sensitivity is a key characteristic of an effective fluorescent probe. For instance, hydroxy-substituted naphthalimide derivatives, which also feature hydroxyl and carbonyl groups on an aromatic scaffold, are known to exhibit excited-state proton transfer (ESPT), leading to significant shifts in their fluorescence emission. nih.gov A similar mechanism could potentially be at play in this compound, where the hydroxyl proton could become more acidic in the excited state.

Furthermore, the chemiluminescence of luminol, a structurally related phthalazine derivative, highlights the potential of this heterocyclic system in developing probes for detecting reactive oxygen species. nih.gov The underlying principle involves the generation of an excited-state aminophthalate dianion that emits light. While the mechanism for this compound would differ, this demonstrates the capacity of the phthalazine framework to participate in light-emitting processes.

Role in the Development of Targeted Chemical Tools

The development of targeted chemical tools is crucial for understanding complex biological processes. The phthalazinone scaffold serves as a valuable platform for creating such tools due to its synthetic tractability and its ability to be functionalized with various reactive groups or targeting moieties.

By incorporating specific functionalities, derivatives of this compound can be designed to interact with specific biomolecules, such as enzymes or receptors. The hydroxyl group can be used as a point of attachment for linkers, which can then be connected to other molecules, including biotin (B1667282) for affinity purification, or to photo-crosslinking groups to covalently label binding partners.

For example, phthalazine-based hydrazide derivatives have been identified as promising scaffolds for kinase-targeted anticancer agents, such as those targeting the epidermal growth factor receptor (EGFR). nih.gov The synthesis of these targeted molecules often involves the conversion of a precursor to a hydrazide, which can then be coupled to other molecular fragments. nih.gov This modular approach allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for the target protein.

The ability to create derivatives with specific properties is a hallmark of a useful chemical tool. Phthalazinone derivatives have been synthesized to act as selective inhibitors of specific enzymes, allowing researchers to probe the function of these enzymes in cellular pathways. nih.gov This targeted approach provides a more precise way to study biological systems compared to broader, less specific interventions.

Unexplored Research Avenues and Interdisciplinary Applications

While the phthalazinone scaffold has been extensively explored in medicinal chemistry, several research avenues remain underexplored. The unique properties of this compound suggest its potential for interdisciplinary applications beyond traditional drug discovery.

Material Science: The conjugated aromatic structure and the presence of hydrogen-bonding donors and acceptors (the hydroxyl and amide groups) in this compound suggest its potential use in the development of novel organic materials. These materials could possess interesting photophysical or electronic properties. For instance, the ability of related molecules to form supramolecular assemblies through hydrogen bonding could be exploited to create self-assembling materials with defined nanostructures. nih.gov The investigation of its solid-state fluorescence or its incorporation into polymers could lead to new light-emitting materials or sensors.

Chemical Biology: The potential of this compound as a fluorescent probe for specific analytes or cellular environments is an area ripe for exploration. Research could focus on designing derivatives that exhibit a "turn-on" or ratiometric fluorescent response upon binding to a target of interest, such as metal ions or specific proteins. The development of such probes would provide powerful tools for bioimaging and diagnostics.

Green Chemistry: The synthesis and application of phthalazinone derivatives in more environmentally friendly solvent systems, such as water, is a growing area of interest. nih.gov Exploring "green" synthetic routes to this compound and its derivatives would align with the principles of sustainable chemistry.

Computational Chemistry: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structural and electronic properties of this compound and its derivatives. nih.gov These computational approaches can help to predict reactivity, spectroscopic properties, and potential biological activities, thereby guiding experimental work and accelerating the discovery process.

Conclusion and Research Outlook

Synthesis of Current Understanding on 6-Hydroxy-1,2-dihydrophthalazin-1-one

This compound is a derivative of the phthalazinone heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry. Phthalazinones, in general, are recognized for their wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antihypertensive, and neuroprotective effects. mdpi.comnih.gov The core structure of this compound features a bicyclic aromatic ring system containing two adjacent nitrogen atoms, with a hydroxyl group substitution at the 6-position of the phthalazine (B143731) ring.

While extensive research exists for the broader class of phthalazinone derivatives, specific data on this compound remains limited in publicly available scientific literature. However, based on the general synthesis strategies for phthalazinones, it can be inferred that its preparation would likely involve the cyclocondensation of a suitably substituted 3-hydroxyphthalic acid derivative with hydrazine (B178648) hydrate. researchgate.net Another plausible route could be the reaction of a substituted 2-carboxybenzaldehyde (B143210) with a hydrazine derivative. researchgate.net The presence of the hydroxyl group on the benzene (B151609) ring may require the use of protecting group strategies during synthesis to prevent unwanted side reactions.

The chemical properties of this compound are expected to be influenced by both the phthalazinone core and the phenolic hydroxyl group. The molecule likely exhibits tautomerism, a common feature in heterocyclic compounds, which could influence its reactivity and biological interactions. nih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing its solubility, crystal packing, and interactions with biological targets.

The biological profile of this compound has not been extensively characterized. However, the known biological activities of other hydroxylated and substituted phthalazinones suggest its potential as a bioactive molecule. For instance, various phthalazinone derivatives have shown potent inhibitory activity against enzymes such as poly(ADP-ribose)polymerase (PARP), which is a target in cancer therapy. researchgate.netnih.gov Furthermore, the phthalazinone scaffold is present in drugs with diverse applications, from anticancer agents to antihypertensives. nih.govresearchgate.net The specific contribution of the 6-hydroxy group to the biological activity of the phthalazinone core is an area that warrants investigation.

Key Knowledge Gaps and Unanswered Questions in the Field

Furthermore, a comprehensive characterization of its physicochemical properties is lacking. Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic analysis would be invaluable for confirming its structure and understanding its tautomeric equilibrium in different states. nih.govnih.gov The stability of the compound under various conditions, its pKa values, and its lipophilicity are all critical parameters for any potential therapeutic application that remain to be determined.

The most significant knowledge gap lies in the biological activity and potential therapeutic applications of this compound. There is a lack of systematic screening of this compound against a wide range of biological targets. Its potential as an inhibitor of key enzymes, such as PARP, kinases, or phosphodiesterases, which are known targets for other phthalazinone derivatives, is yet to be explored. researchgate.netnih.gov Moreover, its potential antimicrobial, anti-inflammatory, or other pharmacological activities have not been investigated. The structure-activity relationship (SAR) of the 6-hydroxy substitution on the phthalazinone scaffold is another critical unanswered question.

Proposed Future Research Directions for this compound and Related Phthalazinone Chemistry

To address the existing knowledge gaps, future research should be directed towards several key areas. A primary focus should be the development and optimization of synthetic routes to produce this compound in high yield and purity. This could involve exploring novel catalytic systems or microwave-assisted synthesis to improve reaction efficiency. researchgate.net

A thorough physicochemical characterization is essential. This should include detailed spectroscopic analysis, single-crystal X-ray diffraction to elucidate its solid-state structure, and studies to determine its tautomeric preferences in various solvents. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT), could also be employed to complement experimental findings and provide insights into its electronic structure and reactivity. mdpi.com

The most critical future direction is the comprehensive evaluation of the biological activity of this compound. This should involve screening the compound against a diverse panel of biological targets, including those known to be modulated by other phthalazinone derivatives, such as PARP and various kinases. researchgate.netnih.gov Cellular assays to determine its cytotoxic, anti-inflammatory, and other potential pharmacological effects are also crucial. mdpi.comnih.gov

Furthermore, the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold would be a valuable endeavor. This would allow for the exploration of the structure-activity relationships and the identification of key structural features required for potent and selective biological activity. This could involve modifications at the N2 position of the phthalazinone ring or further substitution on the benzene ring.

The exploration of the chemistry and biological potential of this compound holds promise for the discovery of novel therapeutic agents. A systematic and multidisciplinary approach, combining synthetic chemistry, physicochemical characterization, and biological evaluation, will be essential to unlock the full potential of this and related phthalazinone compounds.

Q & A

Q. What are the optimal synthetic routes for 6-hydroxy-1,2-dihydrophthalazin-1-one, and how can reaction conditions be systematically optimized?

To synthesize this compound, researchers often employ condensation reactions between phthalic anhydride derivatives and hydroxylamine under controlled pH and temperature. Optimization involves varying catalysts (e.g., acid/base), solvent systems (polar aprotic solvents like DMF), and reaction times. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound . Characterization should combine spectroscopic methods (e.g., NMR for proton environments, IR for functional groups) and X-ray crystallography to confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing purity and stability in aqueous solutions?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, particularly to detect byproducts like dimerized phthalazinone derivatives. Stability studies in aqueous media should use accelerated degradation protocols (e.g., elevated temperatures or UV exposure) coupled with LC-MS to identify hydrolysis or oxidation products. TLC with silica gel plates and fluorescent indicators provides rapid preliminary purity checks .

Q. How should researchers safely handle this compound in laboratory settings?

Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Work under a fume hood to avoid inhalation of fine particulates. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste in accordance with hazardous chemical protocols. Respiratory protection (N95 masks) is advised during powder handling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Compare spectra across solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding impacts.
  • Validate results against single-crystal X-ray diffraction data, which provides unambiguous structural confirmation .

Q. How can computational modeling (e.g., DFT) predict reactivity and guide synthetic modifications?

Density functional theory (DFT) calculations can map electron density distributions to identify nucleophilic/electrophilic sites. For example, optimizing substituents at the phthalazinone ring’s 6-position requires modeling frontier molecular orbitals to predict regioselectivity in substitution reactions. Pair computational results with experimental kinetics (e.g., monitoring reaction progress via in-situ IR) to validate predictions .

Q. What methodologies are suitable for studying degradation pathways under environmental conditions?

Design controlled photolysis experiments using simulated sunlight (e.g., xenon arc lamps) and analyze degradation products via high-resolution mass spectrometry (HRMS). For oxidative pathways, employ radical scavengers (e.g., TEMPO) to identify reactive oxygen species involvement. Compare degradation kinetics in buffered solutions (pH 3–10) to assess pH-dependent stability .

Q. How can researchers design assays to evaluate biological activity without commercial cytotoxicity data?

Develop in vitro enzyme inhibition assays targeting hydrolases or kinases, as the phthalazinone scaffold is known to interact with such proteins. Use fluorescence-based substrates (e.g., fluorogenic peptide derivatives) for real-time activity monitoring. For cell-based studies, prioritize low-concentration dose-response curves (1–100 µM) and include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

Q. What statistical approaches address variability in bioactivity data across independent studies?

Apply meta-analysis frameworks to aggregate datasets, adjusting for batch effects (e.g., different cell lines or assay conditions). Use multivariate regression to isolate confounding variables (e.g., solvent polarity in dosing solutions). Bayesian hierarchical models can quantify uncertainty and improve reproducibility in reported IC50 values .

Methodological Notes

  • Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures. Resolve ambiguities in hydrogen-bonding networks using SHELX software .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., 4-hydroxyphthalazinones) to identify systematic errors .
  • Ethical Compliance : Ensure degradation studies align with green chemistry principles to minimize environmental release of toxic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.